4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde 4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC15788029
InChI: InChI=1S/C66H36N6O6/c73-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-74)4-16-44)68-62-61(67-55)63-65(71-58-28-52(46-19-7-40(34-76)8-20-46)51(27-57(58)69-63)45-17-5-39(33-75)6-18-45)66-64(62)70-59-29-53(47-21-9-41(35-77)10-22-47)54(30-60(59)72-66)48-23-11-42(36-78)12-24-48/h1-36H
SMILES:
Molecular Formula: C66H36N6O6
Molecular Weight: 1009.0 g/mol

4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde

CAS No.:

Cat. No.: VC15788029

Molecular Formula: C66H36N6O6

Molecular Weight: 1009.0 g/mol

* For research use only. Not for human or veterinary use.

4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde -

Specification

Molecular Formula C66H36N6O6
Molecular Weight 1009.0 g/mol
IUPAC Name 4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde
Standard InChI InChI=1S/C66H36N6O6/c73-31-37-1-13-43(14-2-37)49-25-55-56(26-50(49)44-15-3-38(32-74)4-16-44)68-62-61(67-55)63-65(71-58-28-52(46-19-7-40(34-76)8-20-46)51(27-57(58)69-63)45-17-5-39(33-75)6-18-45)66-64(62)70-59-29-53(47-21-9-41(35-77)10-22-47)54(30-60(59)72-66)48-23-11-42(36-78)12-24-48/h1-36H
Standard InChI Key RSRGRQWCLRRNSQ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C=O)C2=CC3=C(C=C2C4=CC=C(C=C4)C=O)N=C5C(=N3)C6=NC7=C(C=C(C(=C7)C8=CC=C(C=C8)C=O)C9=CC=C(C=C9)C=O)N=C6C1=NC2=C(C=C(C(=C2)C2=CC=C(C=C2)C=O)C2=CC=C(C=C2)C=O)N=C51

Introduction

The compound 4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde is a complex organic molecule with a CAS Registry Number of 2307218-00-2. It is known by its product name as 2,3,8,9,14,15-hexa(4-formylphenyl)diquinoxalino[2,3-a:2′,3′-c]phenazine. This compound is of interest due to its unique structure and potential applications in materials science and organic chemistry.

Spectroscopic Analysis

Spectroscopic analysis, such as UV/VIS spectroscopy, is typically performed in solvents like isopropyl alcohol to understand the optical properties of this compound .

Synthesis

The synthesis of 2,3,8,9,14,15-hexa(4-formylphenyl)diquinoxalino[2,3-a:2′,3′-c]phenazine involves the use of Suzuki coupling reactions. This method employs tetrakis(triphenylphosphine)palladium as a catalyst and potassium carbonate as a base in a mixture of water and N,N-dimethylformamide (DMF) at elevated temperatures (90°C) under an inert atmosphere. The reaction typically yields the product with efficiencies ranging from 77% to 80% over a period of 72 hours .

ConditionsYield
Tetrakis(triphenylphosphine)palladium, potassium carbonate, water, DMF, 90°C, 72h, inert atmosphere80%
Tetrakis(triphenylphosphine)palladium, potassium carbonate, water, DMF, 90°C, 72h, inert atmosphere77%

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